molecular formula C17H14N2O2 B7590024 N-(2-hydroxy-4-methylphenyl)quinoline-6-carboxamide

N-(2-hydroxy-4-methylphenyl)quinoline-6-carboxamide

Cat. No. B7590024
M. Wt: 278.30 g/mol
InChI Key: ZRNHRRAVFSZGPP-UHFFFAOYSA-N
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Description

N-(2-hydroxy-4-methylphenyl)quinoline-6-carboxamide, also known as KMUP-1, is a synthetic compound that belongs to the quinoline family. It has been widely studied for its potential therapeutic applications due to its unique chemical structure and properties.

Mechanism of Action

The exact mechanism of action of N-(2-hydroxy-4-methylphenyl)quinoline-6-carboxamide is not fully understood. However, it is believed to exert its therapeutic effects through the modulation of various signaling pathways and cellular processes. N-(2-hydroxy-4-methylphenyl)quinoline-6-carboxamide has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and immune response. It also activates the Nrf2-ARE pathway, which is responsible for the regulation of antioxidant genes. Additionally, N-(2-hydroxy-4-methylphenyl)quinoline-6-carboxamide has been shown to regulate the expression of various proteins involved in cell survival, apoptosis, and autophagy.
Biochemical and physiological effects:
N-(2-hydroxy-4-methylphenyl)quinoline-6-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, protect against neuronal damage, and improve insulin sensitivity. Additionally, N-(2-hydroxy-4-methylphenyl)quinoline-6-carboxamide has been shown to improve cardiac function and reduce the risk of cardiovascular diseases.

Advantages and Limitations for Lab Experiments

N-(2-hydroxy-4-methylphenyl)quinoline-6-carboxamide has several advantages for use in lab experiments. It is stable under physiological conditions and can be easily synthesized in large quantities. Additionally, it has low toxicity and is well-tolerated in animal studies. However, one limitation of N-(2-hydroxy-4-methylphenyl)quinoline-6-carboxamide is its poor solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several potential future directions for the study of N-(2-hydroxy-4-methylphenyl)quinoline-6-carboxamide. One area of research is the development of novel N-(2-hydroxy-4-methylphenyl)quinoline-6-carboxamide derivatives with improved solubility and pharmacokinetic properties. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-hydroxy-4-methylphenyl)quinoline-6-carboxamide and its potential therapeutic applications in various diseases. Finally, clinical trials are needed to determine the safety and efficacy of N-(2-hydroxy-4-methylphenyl)quinoline-6-carboxamide in humans.
In conclusion, N-(2-hydroxy-4-methylphenyl)quinoline-6-carboxamide is a promising compound that has been extensively studied for its potential therapeutic applications. Its unique chemical structure and properties make it a valuable tool for investigating various cellular processes and signaling pathways. Further research is needed to fully understand the potential of N-(2-hydroxy-4-methylphenyl)quinoline-6-carboxamide in the treatment of various diseases.

Synthesis Methods

N-(2-hydroxy-4-methylphenyl)quinoline-6-carboxamide can be synthesized through a multi-step reaction process. The first step involves the condensation of 2-hydroxy-4-methylbenzaldehyde with 2-aminobenzoic acid to form 2-(2-hydroxy-4-methylphenyl)benzoxazole. The second step involves the cyclization of the benzoxazole ring with acetic anhydride to form 2-(2-hydroxy-4-methylphenyl)quinoline-6-carboxylic acid. Finally, the carboxylic acid group is converted to an amide group through reaction with ammonia to yield N-(2-hydroxy-4-methylphenyl)quinoline-6-carboxamide.

Scientific Research Applications

N-(2-hydroxy-4-methylphenyl)quinoline-6-carboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. N-(2-hydroxy-4-methylphenyl)quinoline-6-carboxamide has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as in the treatment of diabetes, cancer, and cardiovascular diseases.

properties

IUPAC Name

N-(2-hydroxy-4-methylphenyl)quinoline-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-11-4-6-15(16(20)9-11)19-17(21)13-5-7-14-12(10-13)3-2-8-18-14/h2-10,20H,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRNHRRAVFSZGPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC3=C(C=C2)N=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-4-methylphenyl)quinoline-6-carboxamide

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